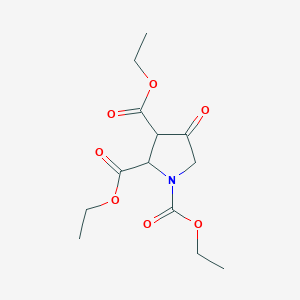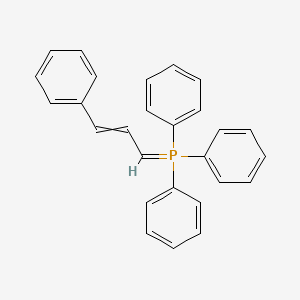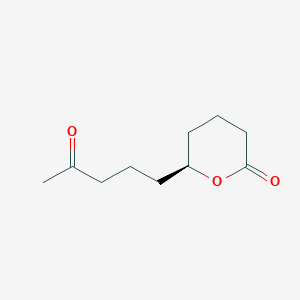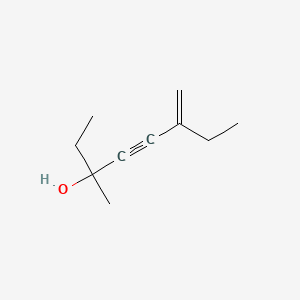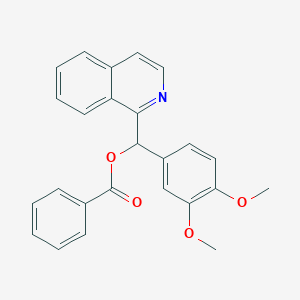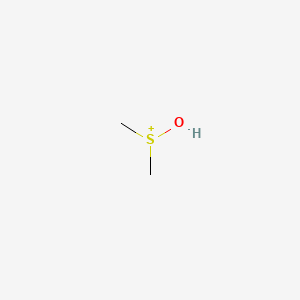
2,4,6-Trimethylpyrylium trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trimethylpyrylium trifluoromethanesulfonate is a chemical compound known for its unique properties and applications in various fields of science. It is a pyrylium salt, which is a class of organic compounds containing a pyrylium ion. This compound is particularly interesting due to its reactivity and stability, making it useful in synthetic chemistry and other scientific research areas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethylpyrylium trifluoromethanesulfonate typically involves the reaction of acetic anhydride with anhydrous t-butyl alcohol in the presence of trifluoromethanesulfonic acid. The reaction is carried out in a 150-ml Erlenmeyer flask, where 18 ml of acetic anhydride and 3.2 ml of anhydrous t-butyl alcohol are mixed. Two to three drops of trifluoromethanesulfonic acid are added, and the mixture is swirled rapidly until the initial esterification reaction is complete. Further trifluoromethanesulfonic acid is added in small portions until the temperature begins to fall. The solution is then cooled, and anhydrous ether is added to precipitate the pyrylium salt .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels and more efficient cooling and mixing systems to handle the exothermic nature of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Trimethylpyrylium trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: It can participate in oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions can occur, typically involving reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted pyrylium salts.
Applications De Recherche Scientifique
2,4,6-Trimethylpyrylium trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound can be used in biochemical assays and as a probe in studying biological systems.
Medicine: Research into its potential medicinal properties is ongoing, with some studies exploring its use in drug development.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4,6-Trimethylpyrylium trifluoromethanesulfonate involves its ability to act as an electrophile, accepting electrons from nucleophiles. This reactivity is due to the positive charge on the pyrylium ion, which makes it highly reactive towards electron-rich species. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Triphenylpyrylium tetrafluoroborate: Another pyrylium salt with similar reactivity but different substituents.
2,4,6-Tri-(4-fluorophenyl)pyrylium tetrafluoroborate: A variant with fluorine substituents, offering different electronic properties.
2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate: Contains methoxy groups, affecting its reactivity and applications.
Uniqueness
2,4,6-Trimethylpyrylium trifluoromethanesulfonate is unique due to its specific substituents, which influence its stability and reactivity. The trifluoromethanesulfonate group provides additional stability and solubility in various solvents, making it more versatile in different chemical environments.
Propriétés
Formule moléculaire |
C9H11F3O4S |
|---|---|
Poids moléculaire |
272.24 g/mol |
Nom IUPAC |
trifluoromethanesulfonate;2,4,6-trimethylpyrylium |
InChI |
InChI=1S/C8H11O.CHF3O3S/c1-6-4-7(2)9-8(3)5-6;2-1(3,4)8(5,6)7/h4-5H,1-3H3;(H,5,6,7)/q+1;/p-1 |
Clé InChI |
FCPRZFWDVUXXNH-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=[O+]C(=C1)C)C.C(F)(F)(F)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


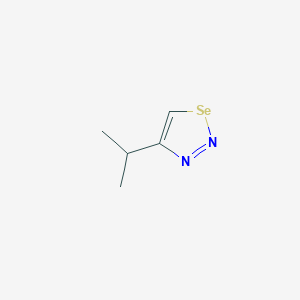
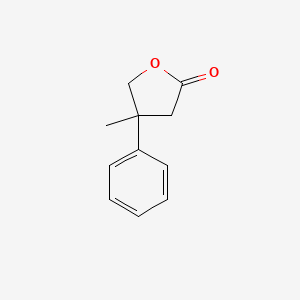



![N-(4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine](/img/structure/B14672617.png)
